molecular formula C20H15NO3 B12588198 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- CAS No. 591753-96-7

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]-

Cat. No.: B12588198
CAS No.: 591753-96-7
M. Wt: 317.3 g/mol
InChI Key: VVEDYBTWCCVWER-SFHVURJKSA-N
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Description

The compound 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- belongs to the phthalimide derivative family, characterized by a 5-membered N-formylformamide cyclic scaffold. Synthesized via the Passerini reaction, it achieves a high yield of 96% due to the stability and compatibility of its 5-membered ring system in multicomponent reactions . The (1R)-2-hydroxy-1-phenylethyl substituent introduces chirality and a hydrophilic hydroxyl group, which may enhance solubility and influence intermolecular interactions in biological systems.

Properties

CAS No.

591753-96-7

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(1R)-2-hydroxy-1-phenylethyl]benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C20H15NO3/c22-12-18(13-6-2-1-3-7-13)21-19(23)16-10-14-8-4-5-9-15(14)11-17(16)20(21)24/h1-11,18,22H,12H2/t18-/m0/s1

InChI Key

VVEDYBTWCCVWER-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics.

Another method involves the intramolecular condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, which proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoindole ring. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroisoindoles.

Scientific Research Applications

Synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione Derivatives

The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione derivatives often involves multi-step reactions starting from simpler isoindole precursors. For instance, a recent study synthesized new derivatives through the addition of alkyllithium reagents to carbonyl groups followed by cyclization reactions. The structures were confirmed using various spectroscopic techniques such as NMR and mass spectrometry .

Key Synthetic Pathways

  • Hexadehydro-Diels–Alder Reaction : This method has been effectively used to create fused multifunctionalized isoindole-1,3-diones from substituted tetraynes and imidazole derivatives. The reaction yields high quantities of the desired product with good functional group tolerance .
  • Alkyl Lithium Addition : The introduction of alkyl groups via alkyl lithium reagents has been shown to facilitate the formation of various hydroxy- and anilino-substituted isoindole derivatives .

Biological Properties

The biological activities of 1H-Benz[f]isoindole-1,3(2H)-dione derivatives are primarily attributed to their ability to interact with various biological targets. Notably, several studies have highlighted their potential as anti-inflammatory agents through cyclooxygenase (COX) inhibition.

Cyclooxygenase Inhibition

Recent research demonstrated that certain derivatives exhibit significant COX-1 and COX-2 inhibitory activities, with some compounds showing greater efficacy than traditional NSAIDs like meloxicam. The structure-activity relationship (SAR) analysis indicated that modifications in the aryl ring and linker length can enhance inhibitory potency .

Applications in Medicinal Chemistry

The applications of 1H-Benz[f]isoindole-1,3(2H)-dione derivatives extend beyond COX inhibition. They are being explored for their potential in treating various conditions:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antioxidant Properties : The ability of these compounds to scavenge reactive oxygen species (ROS) indicates their potential use as antioxidants in therapeutic formulations .

Case Study 1: Synthesis and Evaluation of New Derivatives

In a study published by MDPI, researchers synthesized several new N-substituted isoindole derivatives and evaluated their biological activities. The results indicated that compounds with specific substituents exhibited enhanced COX inhibitory activity compared to standard references .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR study revealed that modifications to the benzene ring significantly influenced biological activity. Compounds with electron-donating groups showed improved interactions with COX enzymes, suggesting a pathway for optimizing drug design .

Mechanism of Action

The mechanism of action of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-[(1R)-2-hydroxy-1-phenylethyl]- involves its interaction with molecular targets through its functional groups. The hydroxy-phenylethyl group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The isoindole core can participate in π-π stacking interactions, further modulating the compound’s effects. These interactions can affect various molecular pathways, leading to the compound’s observed biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Insights :

  • Scaffold Impact: The 5-membered scaffold in the target compound facilitates higher reaction yields compared to 6-membered analogs (e.g., 10% yield for 1H-Benzo[de]isoquinoline-1,3(2H)-dione) due to reduced steric hindrance and ring strain .
  • Synthetic Efficiency : One-pot syntheses (e.g., T3P® activation) and multicomponent reactions (Passerini) offer scalable routes with yields exceeding 90% .
  • Substituent Diversity : Hydroxyl, fluorinated, and tetrazole groups modulate electronic properties, solubility, and biological activity.
Enzyme Inhibition
  • Tetrazole hybrids (Compounds 10 and 11): Exhibit inhibitory activity against xanthine oxidase (XO) and carbonic anhydrase isoenzymes (hCA I/II), with IC₅₀ values comparable to standards like allopurinol and acetazolamide .
Anticancer Activity
  • tert-Butyldiphenylsilyl derivatives : Demonstrated cytotoxicity against HeLa, C6, and A549 cell lines, outperforming 5-fluorouracil. The bulky silyl group likely improves membrane permeability .

Physicochemical Properties

  • Hydrophilicity : Hydroxyl and tetrazole substituents enhance aqueous solubility, critical for bioavailability.
  • Luminescence : 4-Aryl derivatives synthesized via T3P® activation exhibit blue luminescence, suggesting applications in bioimaging .

Biological Activity

1H-Benz[f]isoindole-1,3(2H)-dione derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound in focus, 2-[(1R)-2-hydroxy-1-phenylethyl] derivative, exhibits various pharmacological properties, including anti-inflammatory, analgesic, and potential neuroprotective effects. This article synthesizes findings from multiple studies to elucidate the biological activities associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_3

Key structural features include:

  • Isoindole core : A bicyclic structure contributing to its biological activity.
  • Hydroxyphenyl substituent : Enhances interaction with biological targets.

Anti-inflammatory Activity

Research has shown that derivatives of isoindoline-1,3-dione exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In a study comparing several derivatives, some exhibited greater COX-2 inhibition than meloxicam, a standard anti-inflammatory drug. The COX-2/COX-1 affinity ratios indicated promising selectivity for anti-inflammatory applications .

Table 1: COX Inhibition Data for Selected Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)COX-2/COX-1 Ratio
Compound A75851.13
Compound B70901.29
Meloxicam60801.33

Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial for mitigating oxidative stress-related damage in cells. Studies have indicated that these derivatives can enhance the expression of anti-inflammatory factors while inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Effects

Due to their ability to inhibit acetylcholinesterase (AChE), isoindoline derivatives are being investigated for potential neuroprotective effects. A study highlighted their capability to modulate cholinergic activity, which is beneficial in conditions like Alzheimer’s disease .

Table 2: Acetylcholinesterase Inhibition Data

CompoundAChE Inhibition (%)
Compound A60
Compound B55
Reference Drug (Donepezil)70

Case Study 1: Antihyperglycemic Activity

A series of isoindoline derivatives were synthesized and evaluated for antihyperglycemic activity. Notably, compounds with specific substitutions showed significant glucose-lowering effects, with reductions up to 52% compared to the reference drug gliclazide. The structure-activity relationship indicated that longer alkyl chains on the sulfonamide moiety enhanced activity .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of various isoindoline derivatives against common pathogens. The results indicated that several compounds exhibited potent antibacterial effects, suggesting their potential as novel antimicrobial agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of these compounds suggest favorable absorption characteristics and low toxicity at therapeutic doses. Studies indicate good blood-brain barrier permeability, making them suitable candidates for central nervous system-targeted therapies .

Q & A

Q. What are common synthetic routes for 1H-Benz[f]isoindole-1,3(2H)-dione derivatives?

The compound is synthesized via multicomponent reactions (MCRs) such as the Passerini reaction, which leverages phthalimide derivatives as substrates. For example, 1H-Benz[f]isoindole-1,3(2H)-dione derivatives can be prepared using pseudo three-component reactions with arylpropiolic acids and amines under T3P® activation, yielding products in 85–95% efficiency (Table 4, Entry 1,3) . Alternatively, cycloaddition strategies involving naphtho[2,3-c]furan-1,3-dione intermediates and amines (e.g., aniline) at optimized temperatures (115°C) achieve high yields (95%) .

Q. How does the structural configuration influence the compound’s reactivity?

The 5-membered N-formylformamide cyclic scaffold (as in phthalimide derivatives) significantly enhances reactivity compared to 6-membered analogs. For instance, 1H-Benz[f]isoindole-1,3(2H)-dione (5-membered) achieves 96% yield in Passerini reactions, while the 6-membered 1H-Benzo[de]isoquinoline-1,3(2H)-dione yields only 10% due to increased ring strain and steric hindrance . Substituents like halogens, nitro, or methoxyl groups at positions 4 and 5 are tolerated but may reduce yields moderately (50–70%) .

Advanced Questions

Q. How can reaction conditions be optimized for high-yield synthesis of 2-[(1R)-2-hydroxy-1-phenylethyl] derivatives?

Key parameters include:

  • Temperature : Elevated temperatures (e.g., 160°C) reduce yields due to side reactions, while 115°C maximizes efficiency .
  • Reagent equivalents : Using two equivalents of nucleophilic amines (e.g., aniline) improves cycloaddition rates .
  • Substrate scope : Electron-deficient arylpropiolic acids (e.g., CN-substituted) require intermediate extraction with bicarbonate to stabilize anhydride intermediates, achieving moderate yields (60–85%) .

Q. What analytical techniques confirm the stereochemistry of the (1R) configuration?

  • Single-crystal X-ray diffraction : Definitive for absolute configuration determination, as demonstrated in structurally similar isoindole-dione derivatives (e.g., H1 atom positioning and O–H bond refinement) .
  • Circular Dichroism (CD) : Validates chiral centers by comparing experimental spectra with computational models.
  • NMR spectroscopy : NOESY correlations can infer spatial proximity of substituents, though less conclusive than crystallography .

Q. How do conflicting yield data arise from substituent positioning in isoindole-dione synthesis?

Discrepancies in yields (e.g., 96% vs. 10% for 5- vs. 6-membered scaffolds) stem from:

  • Steric effects : Bulky substituents on the isoindole ring hinder nucleophilic attack during cycloaddition.
  • Electronic factors : Electron-withdrawing groups (e.g., nitro) on arylpropiolic acids reduce electrophilicity, slowing anhydride formation .
  • Ring strain : 6-membered scaffolds exhibit higher strain, destabilizing intermediates .

Q. What methodologies assess the biological potential of this compound?

  • Enzyme inhibition assays : Test activity against acetylcholinesterase or nitric oxide synthase using fluorometric or colorimetric readouts .
  • Cytotoxicity screening : Employ cell viability assays (e.g., MTT) on cancer cell lines to evaluate antiproliferative effects .
  • Molecular docking : Predict binding affinities to targets like tubulin or DNA using computational models .

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